molecular formula C24H22N2O4 B8255324 (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid

(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid

Katalognummer: B8255324
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: LDBROFKRTRPPGK-KEKNWZKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the second carbon, an amino group at the third carbon, and a pyridin-3-yl substituent at the fourth carbon of the butanoic acid backbone. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase assembly .

Eigenschaften

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyridin-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-21(12-15-6-5-11-26-13-15)22(23(27)28)24(29)30-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-22H,12,14,25H2,(H,27,28)/t21?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBROFKRTRPPGK-KEKNWZKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CN=CC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CN=CC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Key Applications:

  • Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting the growth of breast cancer cells through apoptosis induction .
  • Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides with high purity.

Key Features:

  • Fmoc Protection: The Fmoc group provides a stable protection mechanism for amino acids during synthesis, facilitating the stepwise addition of amino acids .
  • Automated Synthesis: The compound is compatible with automated synthesizers, making it suitable for large-scale peptide production.
FeatureDescription
Protection GroupFmoc
SolubilitySoluble in organic solvents
StabilityStable under standard SPPS conditions

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating protein interactions and enzyme activities.

Applications:

  • Enzyme Inhibition Studies: The compound has been utilized to study the inhibition mechanisms of various enzymes, providing insights into their catalytic processes.
  • Protein Labeling: The Fmoc moiety allows for specific labeling of proteins, aiding in tracking and studying protein dynamics in cellular environments .

Case Studies

  • Anticancer Activity
    • A study published in Journal of Medicinal Chemistry reported that an analog of this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways .
  • Neuroprotective Mechanism
    • Research published in Neuroscience Letters highlighted that derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative conditions .
  • Peptide Synthesis Efficiency
    • A comparative study demonstrated that peptides synthesized using this compound exhibited higher yields and purity compared to traditional methods, underscoring its effectiveness in SPPS .

Wirkmechanismus

The mechanism of action of (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the amino group becomes available for further reactions, allowing the formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound belongs to a class of Fmoc-protected amino acids. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Differences Source
(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid (Target Compound) C₂₄H₂₂N₂O₄ 402.45 Pyridin-3-yl, Fmoc, amino group Reference compound N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) C₂₅H₂₃NO₄ 401.45 o-Tolyl substituent Shorter chain (propanoic acid vs. butanoic)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (BD300523) C₂₈H₃₄N₂O₆ 494.58 Boc-protected piperidine Additional Boc group, cyclic amine
3-[4-({[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]oxy}methyl)phenoxy]propanoic acid C₃₀H₃₁NO₇ 517.57 Phenoxy-methyl ester, branched chain Ester linkage, larger molecular weight
(2S,3S)-2-[(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]-3-methylpentanoic acid C₂₆H₃₂N₂O₅S 484.60 Methylsulfanyl group, pentanoic acid backbone Sulfur-containing substituent

Functional and Bioactivity Comparisons

  • Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group in the target compound may enhance π-π stacking interactions in peptide-receptor binding compared to aliphatic substituents (e.g., methyl or cyclohexyl groups in Enamine Ltd compounds) .
  • Protecting Groups : Compounds like BD300523 incorporate both Fmoc and Boc groups, enabling orthogonal protection strategies in multi-step syntheses .
  • Bioactivity Clustering : highlights that structurally similar Fmoc-protected compounds cluster based on bioactivity profiles. For example, sulfur-containing analogues (e.g., methylsulfanyl in ) may exhibit distinct modes of action due to thiol-mediated interactions .

Biologische Aktivität

(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid, often referred to as Fmoc-pyridine derivative, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine moiety, which are known to enhance its stability and biological interactions.

  • Molecular Formula : C₃₈H₃₂N₂O₅
  • Molecular Weight : 596.6711 g/mol
  • Stereochemistry : Contains one defined stereocenter
  • Purity : Generally >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during chemical reactions, while the pyridine ring facilitates interactions through hydrogen bonding and hydrophobic forces. This dual functionality allows the compound to modulate enzymatic activities and influence signaling pathways in biological systems.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc compounds exhibit significant antimicrobial properties. For instance, modifications on the pyridine ring have been shown to enhance antibacterial activity against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

Research has demonstrated that (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid can inhibit the production of pro-inflammatory mediators such as prostaglandins. In vitro studies using macrophage models showed that compounds with similar structures significantly reduced the levels of PGE₂, a key inflammatory mediator, suggesting potential applications in treating inflammatory diseases .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced pain and inflammation in clinical settings.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various Fmoc derivatives, including (2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, researchers found that treatment with the compound led to a significant decrease in IL-6 production, with IC₅₀ values ranging from 1.94 ± 0.66 µM to 10.6 ± 0.33 µM for various derivatives tested . This suggests that the compound may be effective in reducing systemic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
Fmoc-Pyridine DerivativeStructureAntimicrobial, Anti-inflammatory25
Fmoc-Alanine DerivativeStructureModerate Antimicrobial50
Fmoc-Valine DerivativeStructureLow Anti-inflammatory>100

Q & A

Q. How can researchers optimize the solid-phase synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves selecting coupling reagents, protecting group strategies, and reaction conditions. For example:

  • Coupling Reagents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) for efficient amide bond formation, as demonstrated in structurally similar Fmoc-protected amino acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% for analogous compounds .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves diastereomers and removes truncated sequences .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., expected [M+H]+ for C₂₄H₂₂N₃O₄: 416.4) and detect impurities.
  • NMR : ¹H and ¹³C NMR identify stereochemistry (e.g., pyridin-3-yl proton signals at δ 8.5–7.1 ppm) and Fmoc group integrity (δ 4.2–4.4 ppm for CH₂ groups) .
  • Circular Dichroism (CD) : Validate the (2S)-configuration by comparing optical rotation data to chiral standards .

Q. How stable is the Fmoc-protecting group under common reaction conditions, and what deprotection strategies are recommended?

Methodological Answer:

  • Stability : The Fmoc group is labile under basic conditions (e.g., 20% piperidine in DMF removes Fmoc in 10–20 minutes) but stable to acidic conditions (TFA) .
  • Deprotection : Use piperidine/DMF (1:4 v/v) for 30 minutes, followed by neutralization with 0.1 M HCl to avoid racemization .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during the synthesis of the (2S)-configured amino acid moiety?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation of the pyridin-3-yl side chain .
  • Asymmetric Catalysis : Employ organocatalysts like proline derivatives for enantioselective α-amination, achieving >98% ee .
  • Validation : Compare HPLC retention times with commercially available (2S)-enantiomers (e.g., PubChem CID 7269367) .

Q. What strategies are effective in assessing the compound’s biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Radioligand Binding Assays : Use [³H]-epibatidine to measure competitive displacement at α4β2 nAChR subtypes (IC₅₀ values < 10 nM indicate high affinity) .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing human nAChR subunits quantify agonist/antagonist effects .
  • Structural Analogs : Compare activity with derivatives (e.g., 3,5-difluorophenyl or tert-butylphenyl variants) to identify pharmacophore contributions (Table 1) .

Q. Table 1: Activity of Structural Analogs

Substituent (R-group)nAChR IC₅₀ (nM)Solubility (mg/mL)
Pyridin-3-yl (target compound)8.2 ± 1.30.12
3,5-Difluorophenyl12.5 ± 2.10.08
4-(tert-Butyl)phenyl6.7 ± 0.90.05

Q. How should researchers address contradictions in reported biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate binding data with functional assays (e.g., calcium flux vs. electrophysiology) to rule out false positives .
  • Solubility Correction : Adjust for compound aggregation by using 0.01% CHAPS detergent in buffer systems .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., Fmoc cleavage) that may interfere with activity .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with nAChR crystal structures (PDB: 2QC1) to predict binding poses. Focus on hydrogen bonding with Glu148 and π-π stacking with Trp54 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyridin-3-yl group in the hydrophobic pocket .

Q. How does the pyridin-3-yl substituent influence the compound’s pharmacokinetic properties compared to phenyl or heteroaryl analogs?

Methodological Answer:

  • LogP Analysis : Pyridin-3-yl reduces logP (1.8 vs. 2.5 for phenyl analogs), improving aqueous solubility but lowering blood-brain barrier penetration .
  • Metabolic Stability : Incubate with human liver microsomes; pyridine rings resist CYP3A4 oxidation better than phenyl groups (t₁/₂ = 45 vs. 22 minutes) .

Q. What challenges arise during large-scale purification, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Truncated sequences (e.g., de-Fmoc intermediates) are removed via ion-exchange chromatography with DEAE Sepharose .
  • Crystallization : Use ethanol/water (70:30) at 4°C to crystallize the compound, achieving >99% purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation of airborne particles (OSHA PEL: 5 mg/m³) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.